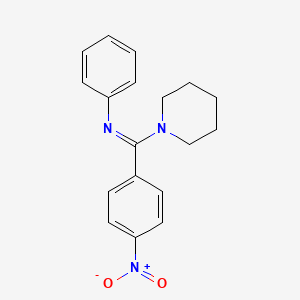![molecular formula C9H20LiP B14511189 Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- CAS No. 64065-07-2](/img/structure/B14511189.png)
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is a compound that features a lithium atom bonded to a phosphine ligand The phosphine ligand is characterized by the presence of two tert-butyl groups attached to a phosphino group, which is further bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- typically involves the reaction of a halogenophosphine with an organolithium reagent. One common method is the in situ lithiation of a pre-designed organic precursor by halogen-lithium exchange . This approach is widely used due to its efficiency and versatility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium reagents, and oxidizing or reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved include transition metal complexes and organometallic intermediates, which are crucial in many catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: A similar compound with two tert-butyl groups attached to a phosphine group.
Di-tert-butylphosphine: Another related compound with similar structural features.
Uniqueness
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties compared to other similar phosphine compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
64065-07-2 |
|---|---|
Formule moléculaire |
C9H20LiP |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
lithium;ditert-butyl(methanidyl)phosphane |
InChI |
InChI=1S/C9H20P.Li/c1-8(2,3)10(7)9(4,5)6;/h7H2,1-6H3;/q-1;+1 |
Clé InChI |
GKEDFFLJXSCVOI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)P([CH2-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


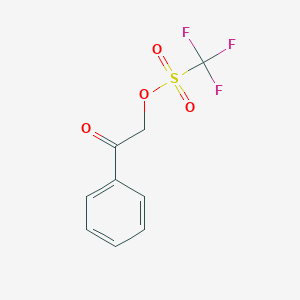
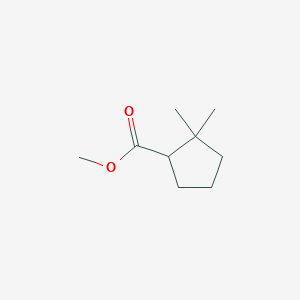

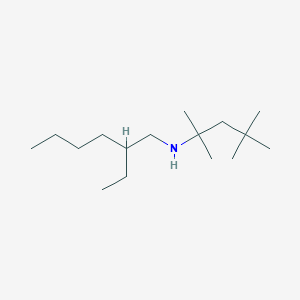

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
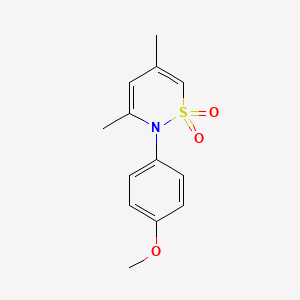
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)



![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
